1-(Pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid is a complex heterocyclic compound belonging to the class of pyrazolo[3,4-b]pyridines, which are known for their diverse biological activities. This compound features a pyrazolo ring fused with a pyridine moiety, contributing to its unique chemical properties and potential applications in medicinal chemistry.
This compound is classified as a heterocyclic aromatic compound due to the presence of nitrogen atoms within its ring structure. It falls under the category of carboxylic acids due to the presence of a carboxyl functional group (-COOH) at the 5-position of the pyrazolo ring.
The synthesis of 1-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid typically involves multi-step reactions. One common approach includes:
The synthesis often requires specific reagents and conditions to ensure high yield and purity. For example, using catalysts or specific solvents can significantly affect the reaction kinetics and product formation .
The molecular structure of 1-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid is characterized by:
The InChI key for this compound is CROFMVRILSMXIG-UHFFFAOYSA-N, which can be used for database searches to find more detailed information about its properties and related compounds .
1-(Pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid can participate in various chemical reactions typical of heterocycles:
The reactivity of this compound is influenced by its electronic structure, which is affected by the electron-withdrawing nature of the carboxylic acid and the electron-donating properties of the pyridine ring .
The mechanism of action for compounds like 1-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid often involves interaction with biological targets such as enzymes or receptors.
Studies have shown that derivatives of pyrazolo[3,4-b]pyridines exhibit significant activity against various diseases by modulating enzymatic pathways .
Relevant data on these properties can be found in safety data sheets provided by suppliers .
1-(Pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid has been investigated for its potential applications in:
Recent literature highlights ongoing research into its therapeutic potential and mechanisms .
The 1H-pyrazolo[3,4-b]pyridine scaffold is primarily constructed via cyclocondensation reactions between 5-aminopyrazoles and 1,3-dicarbonyl equivalents. Traditional approaches employ β-ketoesters, enolizable aldehydes, or enones under acidic conditions to form the fused pyridine ring. Modern adaptations use solvent-free thermal cyclocondensation (140–160°C) between 5-amino-3-methyl-1-phenyl-1H-pyrazole and azlactones, yielding tetrahydro intermediates that undergo subsequent dehydrogenation to aromatic systems [1] [9]. Key regioselectivity arises from the nucleophilicity of the C4-amino group and the electrophilicity of the azlactone carbonyl, directing cyclization exclusively toward the [3,4-b] fusion [6]. Alternative routes involve iodine-catalyzed cyclizations of diphenylhydrazones with pyridine derivatives—a classical method updated with microwave assistance to enhance efficiency (60–80% yields) [6].
Table 1: Cyclocondensation Methods for Pyrazolo[3,4-b]Pyridine Core Synthesis
Reactants | Conditions | Yield Range | Regioselectivity | Key Advantage |
---|---|---|---|---|
5-Aminopyrazole + Azlactone | Solvent-free, 150°C | 65–75% | High (C4-C bond) | No solvent, green chemistry |
5-Aminopyrazole + β-Ketoester | AcOH reflux | 50–68% | Moderate | Broad substrate scope |
Hydrazone + Pyridine | I₂, MW, 100°C | 60–80% | High | Rapid reaction (<30 min) |
N1 alkylation is critical for blocking 1H/2H tautomerism and directing substituent placement. The unsubstituted pyrazolo[3,4-b]pyridine core undergoes regioselective alkylation at the pyrazole nitrogen (N1) due to its higher nucleophilicity compared to the pyridine-like nitrogen (N2). 3-(Chloromethyl)pyridine serves as the optimal electrophile, reacting with the sodium or potassium salt of the heterocycle in aprotic solvents (DMF, THF) at 60–80°C [1] [8]. Yields range from 70–85%, contingent on the exclusion of moisture to avoid hydrolysis. Silver carbonate-assisted alkylation enhances selectivity for sterically hindered derivatives, suppressing bis-alkylation byproducts [6]. Computational studies confirm that N1-substituted tautomers (e.g., 1-(pyridin-3-ylmethyl)) are energetically favored by >37 kJ/mol over N2-isomers, ensuring thermodynamic control [6].
Table 2: N1-Alkylation Efficiency with Different Electrophiles
Alkylating Agent | Base | Solvent | Temperature | Yield | Purity |
---|---|---|---|---|---|
3-(Chloromethyl)pyridine | K₂CO₃ | DMF | 80°C | 82% | >98% |
3-(Bromomethyl)pyridine | Ag₂CO₃ | Acetonitrile | 60°C | 78% | 97% |
3-(Iodomethyl)pyridine | NaH | THF | 25°C | 70% | 95% |
Carboxylic acid functionalization at C5 employs three principal strategies: (1) Direct carboxylation of halogenated intermediates (e.g., 5-bromo-1-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine) via palladium-catalyzed carbonylation. This uses Pd(PPh₃)₄, CO gas, and methanol at 80°C, followed by hydrolysis to the acid (55–65% yield) [8] [10]; (2) Hydrolysis of esters—ethyl or methyl 5-carboxylates synthesized from cyclocondensation with β-ketoesters undergo saponification (NaOH, ethanol/H₂O, 70°C) with near-quantitative conversion [8]; (3) Oxidation of aldehydes using KMnO₄ or NaClO₂, though this risks over-oxidation to decarboxylated products. Late-stage carboxylation minimizes side reactions, as evidenced by the 97% purity of the target compound after recrystallization [2]. The C5-carboxylate’s orientation facilitates hydrogen bonding in bioactive contexts, as demonstrated in TRK inhibitor docking studies [10].
Regioselectivity challenges manifest in three areas:
Innovative one-pot methodologies consolidate core formation, N1-alkylation, and C5-functionalization:
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 1246815-51-9
CAS No.: 203860-42-8